(2-Bromophenyl)diphenylphosphine
Overview
Description
Synthesis Analysis
The synthesis of related phosphine compounds involves the reaction of halobenzene derivatives with diphenylphosphine, utilizing palladium-catalyzed coupling reactions or direct phosphination methods. The presence of a bromo substituent in (2-Bromophenyl)diphenylphosphine suggests that its synthesis could similarly involve a halogenated precursor that undergoes a reaction with diphenylphosphine or its derivatives in the presence of a suitable catalyst or under specific reaction conditions.
Molecular Structure Analysis
Molecular structure analysis of compounds similar to (2-Bromophenyl)diphenylphosphine reveals that the phosphino groups can significantly alter the electronic and steric environment of the aromatic system to which they are attached. The introduction of the diphenylphosphine group can influence the reactivity and coordination behavior of the compound, making it an effective ligand in metal complexes. The phosphine moiety's lone pair of electrons is readily available for coordination, allowing for the formation of stable complexes with transition metals.
Chemical Reactions and Properties
Compounds containing diphenylphosphine groups participate in a variety of chemical reactions, primarily serving as ligands in coordination complexes. These complexes exhibit diverse reactivity, including facilitating catalytic processes such as hydrogenation, hydroformylation, and carbon-carbon coupling reactions. The bromo substituent in (2-Bromophenyl)diphenylphosphine may also partake in further reactions, such as Suzuki coupling, allowing for the extension of the molecular framework.
Physical Properties Analysis
The physical properties of (2-Bromophenyl)diphenylphosphine, such as solubility, melting point, and boiling point, are influenced by the presence of both the bromo and diphenylphosphine groups. These groups impact the compound's polarity, molecular weight, and intermolecular interactions, affecting its behavior in different solvents and conditions.
Chemical Properties Analysis
The chemical properties of (2-Bromophenyl)diphenylphosphine are characterized by its reactivity as both a phosphine and a bromoaromatic compound. The phosphine group can act as a soft base, forming complexes with soft acids like transition metals, while the bromo group can undergo nucleophilic substitution reactions, offering multiple pathways for chemical modifications and functionalization.
For further detailed studies and specific examples of synthesis, reactions, and applications of similar compounds, the following references provide valuable insights:
- (Müller & Lachmann, 1992) - Discusses the molecular structures of bromo-substituted diphenylphosphine compounds and their chelating capabilities.
- (Puddephatt & Thompson, 1976) - Describes reactions of platinum and gold compounds with diphenylphosphine, highlighting the reactivity of phosphine ligands in organometallic chemistry.
- (Kumar et al., 2013) - Details the synthesis, coordination behavior, and catalytic studies of bisphosphomide ligands, providing insights into the complexation and reactivity of phosphine-containing compounds.
Scientific Research Applications
“(2-Bromophenyl)diphenylphosphine” is an organophosphorus compound with the formula (C6H4Br)P(C6H5)2 . It is a white crystalline solid that is soluble in nonpolar organic solvents . This compound is used as a precursor to the 2-lithiated derivative of triphenylphosphine , which in turn is a precursor to other phosphine ligands .
Here are some of the reactions that “(2-Bromophenyl)diphenylphosphine” is suitable for :
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Preparation of Unsymmetrical Diphosphines “(2-Bromophenyl)diphenylphosphine” is a precursor to unsymmetrical diphosphines . Many widely used diphosphine ligands have the general formula Ar2P(CH2)nPAr2 . These compounds can be prepared from the reaction of X(CH2)nX (X=halogen) and MPPh2 (M = alkali metal):
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Phosphine Ligands “(2-Bromophenyl)diphenylphosphine” is used as a precursor to other phosphine ligands . Phosphine ligands are commonly used in coordination chemistry and homogeneous catalysis .
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Organic Synthesis “(2-Bromophenyl)diphenylphosphine” is suitable for various types of organic synthesis reactions, including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .
The compound has been prepared by several methods . An efficient route is the coupling reaction of diphenylphosphine and 2-bromoiodobenzene, which is catalyzed by palladium complexes . The compound is isomorphous with (2-tolyl)diphenylphosphine . Lithiation with butyl lithium gives o-lithiated triphenylphosphine . The bromide also forms a Grignard reagent . These metallated phosphines are versatile reagents .
Safety And Hazards
properties
IUPAC Name |
(2-bromophenyl)-diphenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIONUQPOXCUMMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60211392 | |
Record name | (2-Bromophenyl)diphenylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60211392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromophenyl)diphenylphosphine | |
CAS RN |
62336-24-7 | |
Record name | (2-Bromophenyl)diphenylphosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62336-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Bromophenyl)diphenylphosphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062336247 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Bromophenyl)diphenylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60211392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-bromophenyl)diphenylphosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.723 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2-BROMOPHENYL)DIPHENYLPHOSPHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8AQ9M4YUR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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